Demeton-S-d10: Physicochemical Profiling and Isotope Dilution Mass Spectrometry (IDMS) Workflows
Demeton-S-d10: Physicochemical Profiling and Isotope Dilution Mass Spectrometry (IDMS) Workflows
Executive Summary
Demeton-S is a highly toxic organophosphate compound historically utilized as a systemic insecticide and acaricide. Due to its severe environmental persistence and potent acetylcholinesterase (AChE) inhibitory properties, rigorous regulatory monitoring of Demeton-S residues in agricultural and environmental matrices is mandatory[1]. Demeton-S-d10 , the stable isotope-labeled analog (isotopologue) of Demeton-S, serves as an indispensable internal standard in analytical chemistry. By enabling Isotope Dilution Mass Spectrometry (IDMS), Demeton-S-d10 allows researchers to correct for matrix-induced ion suppression and extraction losses, ensuring high-fidelity quantification.
Chemical Identity and Structural Elucidation
Demeton-S-d10 is synthetically derived by replacing ten specific hydrogen atoms with deuterium isotopes. According to its structural elucidation, the deuteration occurs entirely on the two ethoxy groups attached to the phosphorus core, leaving the thioether tail unmodified[2].
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IUPAC Name: 1,1,1,2,2-pentadeuterio-2-[2-ethylsulfanylethylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]oxyethane[2].
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SMILES: [2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])SCCSCC[2].
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CAS Registry Nuance: In chemical cataloging, stable isotopes often share the Chemical Abstracts Service (CAS) registry number of their native parent compound. Consequently, Demeton-S-d10 is frequently tracked under CAS 126-75-0 (the native Demeton-S CAS) by commercial vendors, or designated as "Unassigned/NA" to distinguish its specialized synthetic nature[3].
Physicochemical Properties
The substitution of hydrogen with deuterium increases the molecular mass by approximately 10 Da but preserves the native compound's chromatographic retention time, polarity, and extraction partitioning behavior. Like its native counterpart, Demeton-S-d10 is a colorless to pale yellow oil that is highly susceptible to thermal decomposition, emitting toxic phosphorus and sulfur oxides upon heating[4].
Table 1: Comparative Physicochemical Data
| Property | Native Demeton-S | Demeton-S-d10 |
| Molecular Formula | C8H19O3PS2 | C8H9D10O3PS2 |
| Molecular Weight | 258.34 g/mol | 268.40 g/mol [5] |
| PubChem CID | 24723 | 156613460[2] |
| Physical State | Colorless oily liquid[4] | Colorless oily liquid |
| Water Solubility | ~2.0 g/L (at 20°C)[1] | Identical to native |
| LogP (Octanol/Water) | 2.38[1] | 2.30[2] |
Mechanistic Role and Toxicology
To understand the necessity of tracking Demeton-S in the environment, one must understand its mechanism of action. Demeton-S exerts its toxicity by acting as a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE) in the central and peripheral nervous systems. The organophosphate core undergoes a nucleophilic attack by the serine hydroxyl group in the AChE active site, leading to a stable, phosphorylated enzyme complex. This prevents the hydrolysis of the neurotransmitter acetylcholine, resulting in synaptic overstimulation, muscle cramping, and potential respiratory failure[4].
Fig 1: Mechanism of AChE inhibition by Demeton-S leading to neurotoxicity.
Self-Validating IDMS Protocol for Complex Matrices
When analyzing trace pesticide residues in complex matrices (e.g., agricultural soil, crop tissue), co-extracted organic compounds can cause severe ion suppression in the Electrospray Ionization (ESI) source of a mass spectrometer.
The Causality of IDMS: By spiking the sample with Demeton-S-d10 prior to extraction, the internal standard undergoes the exact same procedural losses and matrix interactions as the native analyte. Because the mass spectrometer can resolve the 10 Da mass difference, the final ratio of the native peak area to the d10 peak area remains absolute. This creates a self-validating system that mathematically neutralizes extraction inefficiencies and instrument drift.
Step-by-Step Buffered QuEChERS LC-MS/MS Workflow
Objective: To extract and quantify Demeton-S residues with high recovery fidelity.
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Matrix Preparation and Isotope Spiking:
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Action: Homogenize 10.0 g of the sample matrix in a 50 mL centrifuge tube. Immediately spike the matrix with 100 µL of a 1.0 µg/mL Demeton-S-d10 working solution.
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Causality: Spiking before solvent interaction ensures the internal standard is subjected to the entirety of the matrix effects, validating the entire recovery process.
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Solvent Extraction:
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Action: Add 10 mL of LC-MS grade acetonitrile and vortex vigorously for 1 minute.
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Causality: Acetonitrile acts as a universal extractant that efficiently precipitates matrix proteins while solubilizing the target organophosphates.
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pH-Controlled Partitioning:
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Action: Add EN 15662 extraction salts (4.0 g MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). Shake and centrifuge at 4000 rpm for 5 minutes.
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Causality: Demeton-S is highly susceptible to alkaline hydrolysis[6]. The citrate buffer system strictly maintains the aqueous phase pH between 5.0 and 5.5, preventing the degradation of both the native analyte and the d10 standard during extraction.
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Dispersive Solid Phase Extraction (dSPE) Clean-up:
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Action: Transfer 1.0 mL of the upper organic layer into a dSPE tube containing 150 mg MgSO4 and 25 mg Primary Secondary Amine (PSA). Vortex and centrifuge.
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Causality: PSA acts as a weak anion exchanger, stripping out co-extracted organic acids and sugars that cause ESI suppression.
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System Suitability and LC-MS/MS Injection:
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Action: Filter the supernatant (0.22 µm PTFE) and inject 5 µL into the LC-MS/MS system.
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Validation Check: Monitor the absolute peak area of the Demeton-S-d10 transition across all injections. A variance of >20% in the d10 peak area indicates severe matrix loading or source contamination, triggering an automatic reinjection or sample dilution.
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Fig 2: Self-validating IDMS workflow for Demeton-S quantification using QuEChERS.
Table 2: Representative LC-MS/MS MRM Parameters (ESI+)
Because the two ethoxy groups of Demeton-S-d10 are fully deuterated, the precursor ion shifts by exactly +10.1 Da relative to the native compound.
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Function |
| Demeton-S | 259.1 | 115.0 | 15 | Quantifier |
| Demeton-S | 259.1 | 199.0 | 10 | Qualifier |
| Demeton-S-d10 | 269.1 | 125.0 | 15 | Internal Standard |
Sources
- 1. Demeton - Wikipedia [en.wikipedia.org]
- 2. Demeton-S-d10 | C8H19O3PS2 | CID 156613460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 126-75-0: demeton-S | CymitQuimica [cymitquimica.com]
- 4. ICSC 0864 - DEMETON-S [chemicalsafety.ilo.org]
- 5. Demeton-S-d10 | Benchchem [benchchem.com]
- 6. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]
